molecular formula C14H12FIN4OS B2582357 N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea CAS No. 338962-73-5

N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea

Cat. No. B2582357
CAS RN: 338962-73-5
M. Wt: 430.24
InChI Key: OJQODQKRJYHXHK-UHFFFAOYSA-N
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Description

N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea, also known as FIPI, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. FIPI is a small molecule inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in cell signaling pathways.

Scientific Research Applications

Nanotechnology

Lastly, the compound’s molecular framework might be suitable for the creation of nanoscale structures or devices. Its ability to form stable complexes with metals could lead to applications in the fabrication of nanomaterials with specific electronic or optical properties.

This analysis is based on the general chemical properties and potential applications derived from the structure of the compound. For specific research studies and detailed applications, further investigation and experimentation would be necessary. The applications mentioned are speculative and based on the compound’s structural features and known activities of similar molecular frameworks .

properties

IUPAC Name

(1E)-1-[[(3-fluorophenyl)methoxyamino]methylidene]-3-(5-iodopyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FIN4OS/c15-11-3-1-2-10(6-11)8-21-19-9-18-14(22)20-13-5-4-12(16)7-17-13/h1-7,9H,8H2,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQODQKRJYHXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CONC=NC(=S)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CON/C=N/C(=S)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FIN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea

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